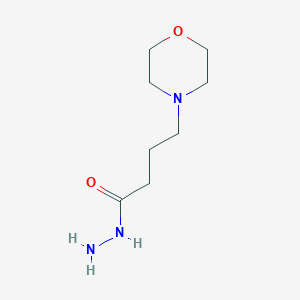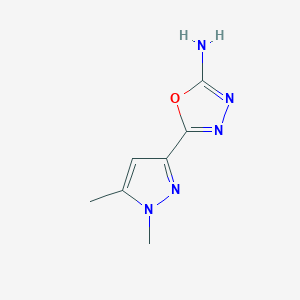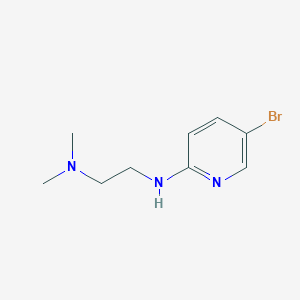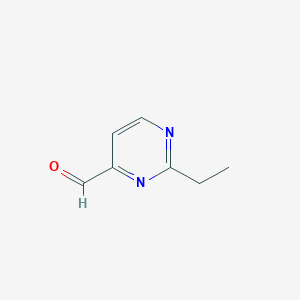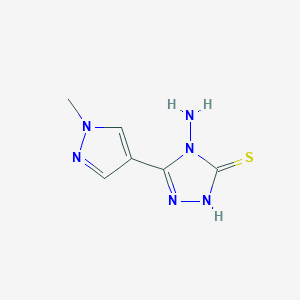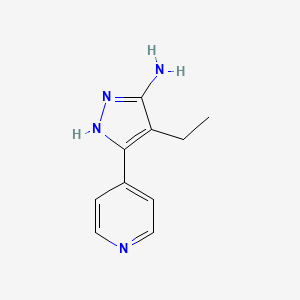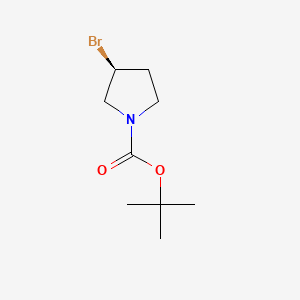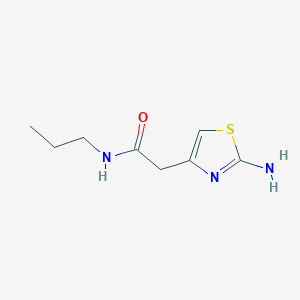
N-propil-2-(2-amino-1,3-tiazol-4-il)acetamida
Descripción general
Descripción
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is a compound that belongs to the class of thiazole derivatives Thiazole rings are known for their presence in various biologically active molecules and pharmaceuticals
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Análisis Bioquímico
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) with high selectivity . This interaction is crucial as CDK2 is involved in cell cycle regulation. The compound’s ability to inhibit CDK2 suggests its potential as an anticancer agent, as it can halt the proliferation of cancer cells.
Cellular Effects
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, particularly in breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancer cell lines . By inhibiting key enzymes and signaling pathways, 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide can induce cell cycle arrest and apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation
Dosage Effects in Animal Models
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects include hepatotoxicity and nephrotoxicity, which are common concerns in drug development. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall efficacy and safety. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, influencing its intracellular concentration and localization . Once inside the cells, it may bind to proteins that facilitate its distribution to different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is a key factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with DNA and transcription factors, or to the mitochondria where it can influence cellular metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide typically involves the formation of the thiazole ring followed by the introduction of the propylacetamide group. One common method involves the reaction of 2-aminothiazole with propylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various alkyl or aryl groups.
Mecanismo De Acción
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole: A precursor in the synthesis of various thiazole derivatives.
2-(2-amino-1,3-thiazol-4-yl)acetamide: Similar structure but lacks the propyl group.
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide: Similar structure with a methyl group instead of a propyl group
Uniqueness
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-10-7(12)4-6-5-13-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUSHCNFBYZIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019108-37-2 | |
| Record name | 2-(2-aminothiazol-4-yl)-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


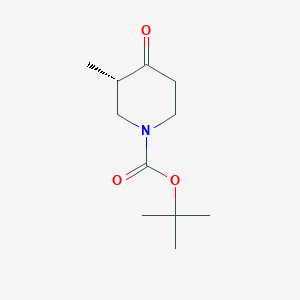
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
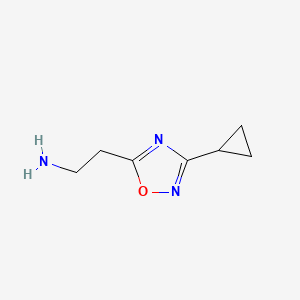
![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)

